1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H7BrN2O3 |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
InChI Key |
RLXMWTFMPUKFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Diazonium Intermediate Strategy
The most widely adopted approach involves diazonium salt formation from 3-bromoaniline followed by coupling with 4-oxo-1,4-dihydropyridazine-3-carboxylic acid precursors. Key steps include:
-
Diazotization : 3-Bromoaniline reacts with NaNO₂ in HCl at 0–5°C to generate the diazonium chloride intermediate.
-
Coupling : The diazonium salt couples with 4-hydroxy-6-methyl-2H-pyran-2-one (TAL) in aqueous K₂CO₃ at 25°C, forming a hydrazone intermediate.
-
Cyclization : Heating the hydrazone with K₂CO₃ (1.5 M) at 85°C for 53 minutes induces intramolecular cyclization, yielding the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| K₂CO₃ Concentration | 1.5 M | +32% Yield |
| Residence Time | 53 min | 89% Purity |
| Temperature | 85°C | <5% Byproducts |
This method achieves 77–86% isolated yield with HPLC purity >95%.
Continuous Flow Synthesis
Microreactor-Based Production
Recent advancements employ continuous flow systems to enhance reproducibility:
-
Reactor Configuration :
Advantages :
Solid-Phase Cyclocondensation
Silica-Supported Synthesis
A solvent-free variant uses silica gel as both catalyst and support:
-
Adsorption : 3-Bromophenyl hydrazine and dimethyl acetylenedicarboxylate adsorb onto silica (1:3 wt ratio).
-
Elution : Product recovered via ethyl acetate elution (92% recovery).
Performance Metrics :
Acid-Catalyzed Rearrangement
H₂SO₄-Mediated Pathway
Concentrated H₂SO₄ (90% v/v) facilitates pyridazine ring formation from pre-coupled intermediates:
-
Reaction : 3-Bromophenyl-substituted diketone (1.0 eq) in H₂SO₄ at 130°C for 15–30 min.
-
Quench : Poured into ice-water (2.5 Vol) to precipitate product.
Critical Parameters :
| Factor | Effect on Yield |
|---|---|
| H₂SO₄ Concentration | <85%: Incomplete Cyclization |
| Quench Rate | Slow Addition: +18% Yield |
| Temperature Control | ±2°C Tolerance |
Yield: 65–72% with 88% Purity.
Purification and Isolation
Chromatographic Methods
Final purification typically employs silica gel chromatography:
Recrystallization Optimization
Ethanol/Water (3:1 v/v) dual-solvent system produces needle-like crystals:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibits potential biological activities that are being explored in pharmacological research. Compounds in this class have shown promise as:
- Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly against various cancer cell lines.
- Antimicrobial Activity : Research indicates potential efficacy against certain bacterial strains, warranting further investigation into its mechanisms of action.
Research into the specific biological activities of this compound is ongoing. Interaction studies focus on understanding how this compound interacts with biological targets, including enzymes and receptors. Preliminary findings suggest:
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer progression.
- Receptor Modulation : Possible interactions with receptors that mediate cellular responses to external stimuli.
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in materials science:
- Dyes and Pigments : Its unique structure may lend itself to applications in dye synthesis.
- Agrochemicals : Potential use as a precursor for developing agrochemicals aimed at pest control.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific sites, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical and functional properties. Key analogs include:
Coordination Chemistry
- Metal Binding : Carboxyl and carbonyl groups facilitate coordination with transition metals. For instance, 1-(4-carboxyphenyl)-4-oxo-... formed six-coordinate Co(II) complexes with water molecules, critical for catalytic or sensing applications . The bromo group’s steric effects may limit coordination modes compared to smaller substituents.
- Luminescence : Functional groups like carboxyl and pyridyl enhance host–guest interactions in coordination polymers, enabling fluorescence-based sensing . Bromine’s heavy atom effect could quench fluorescence but improve phosphorescence.
Biological Activity
1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. These methods often utilize starting materials such as 3-bromobenzaldehyde and appropriate cyclic reagents under controlled conditions to facilitate the formation of the dihydropyridazine structure.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related dihydropyridazine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 25 µg/mL against Gram-positive and Gram-negative bacteria, suggesting a promising spectrum of antimicrobial activity .
Anticancer Properties
Research has also highlighted the anticancer potential of dihydropyridazine derivatives. In vitro studies have reported that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, a derivative showed a substantial reduction in cell viability in various cancer cell lines with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | HeLa (Cervical Cancer) | 3.8 |
| Compound C | A549 (Lung Cancer) | 7.5 |
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been explored, with some derivatives showing inhibition of pro-inflammatory cytokines in vitro. This suggests that they could be developed as therapeutic agents for inflammatory diseases. The modulation of key signaling pathways involved in inflammation is believed to be a mechanism through which these compounds exert their effects .
Study on Antimicrobial Activity
In a comparative study, various dihydropyridazine derivatives were synthesized and screened for antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics like ampicillin .
Study on Anticancer Activity
A recent study investigated the effects of a series of dihydropyridazine derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and PARP cleavage in treated cells .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and what key reaction conditions optimize yield and purity?
The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, analogous pyridazine derivatives are synthesized via condensation of aryl aldehydes with aminopyridazine intermediates, followed by oxidation. Critical steps include controlling reaction temperature (e.g., room temperature for 18 hours in amide coupling reactions) and purification via silica gel column chromatography to isolate the product . Optimization of stoichiometric ratios (e.g., 2.0 equiv. of diethylamine in carboxamide formation) and solvent selection (e.g., hexanes/EtOAc mixtures) significantly improve yield and purity .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
Structural confirmation relies on multi-spectroscopic analysis:
- 1H-NMR to verify aromatic proton environments and substituent integration (e.g., distinguishing bromophenyl protons from pyridazine ring protons) .
- Mass spectrometry (ES/MS) to confirm molecular ion peaks and fragmentation patterns .
- Elemental analysis to validate empirical formulas.
- IR spectroscopy to identify functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .
Q. What initial biological screening approaches are used to evaluate the antibacterial potential of this compound?
Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Activity is compared to fluoroquinolone controls (e.g., ciprofloxacin), with results indicating whether the compound’s pyridazine core acts as a fluoroquinolone surrogate .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?
The electron-withdrawing bromine atom on the phenyl ring increases the electrophilicity of the pyridazine core, enhancing interactions with biological targets (e.g., bacterial topoisomerases). Steric effects from the bromophenyl group may also modulate binding pocket accessibility. Computational studies (e.g., DFT calculations) and comparative assays with non-halogenated analogs can quantify these effects .
Q. What mechanisms explain the fluorescence enhancement of coordination polymers incorporating structurally related pyridazine-carboxylic acid derivatives?
The carboxylate and pyridazine groups act as ligands to form coordination polymers with metal ions (e.g., Zn²⁺ or Cd²⁺). These polymers exhibit enhanced fluorescence via ligand-to-metal charge transfer (LMCT) or π-π stacking interactions. Host-guest sensing of small molecules (e.g., nitroaromatics) is attributed to fluorescence quenching through electron or energy transfer pathways .
Q. How can contradictions in biological activity data between structurally similar pyridazine derivatives be resolved?
Contradictions often arise from differences in microbial strain susceptibility or assay conditions. Methodological solutions include:
Q. What strategies are effective in synthesizing metal-organic frameworks (MOFs) using this compound as a ligand, and how do they impact material properties?
Solvothermal synthesis in polar solvents (e.g., DMF) at elevated temperatures (~100°C) promotes ligand-metal coordination. The bromophenyl group’s hydrophobicity can tune MOF porosity for gas adsorption, while the carboxylic acid moiety ensures robust metal-ligand bonding. Characterization via X-ray crystallography and BET surface area analysis validates structural and functional outcomes .
Methodological Notes
- Synthetic Optimization : Use Pd/Cu catalysts for coupling reactions involving bromophenyl groups to minimize dehalogenation side reactions .
- Analytical Cross-Validation : Combine XRD (for crystalline products) with spectroscopic data to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
- Biological Assays : Include cytotoxicity profiling (e.g., against mammalian cell lines) to differentiate antimicrobial efficacy from nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
